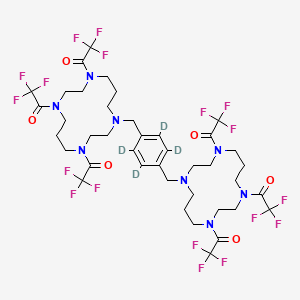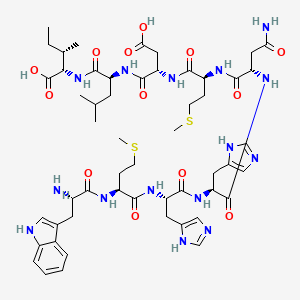
Uty HY Peptide (246-254)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uty HY Peptide (246-254) is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein. It serves as an H-Y epitope, specifically H-YD b, and is recognized as a male-specific transplantation antigen H-Y . This peptide is significant in immunological research due to its role in male-specific immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uty HY Peptide (246-254) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Uty HY Peptide (246-254) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The peptide is then subjected to rigorous quality control measures, including mass spectrometry and HPLC, to confirm its purity and identity .
Types of Reactions:
Oxidation: Uty HY Peptide (246-254) can undergo oxidation reactions, particularly at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Uty HY Peptide (246-254) has diverse applications in scientific research:
Immunology: It is used to study male-specific immune responses and transplantation immunology.
Cancer Research: The peptide is investigated for its role in tumor immunology and potential as a cancer vaccine target.
Transplantation: It serves as a model antigen in studies of graft rejection and tolerance.
Drug Development: The peptide is used in the development of peptide-based therapeutics and vaccines
Wirkmechanismus
Uty HY Peptide (246-254) exerts its effects by being presented on the surface of cells by major histocompatibility complex (MHC) class I molecules, specifically H2-Db. This presentation is recognized by T-cell receptors on cytotoxic T lymphocytes (CTLs), leading to an immune response. The peptide’s molecular targets include the T-cell receptor and MHC class I molecules, and it activates pathways involved in T-cell activation and cytotoxicity .
Vergleich Mit ähnlichen Verbindungen
H-Y Peptide (KCSRNRQYL): Another H-Y epitope derived from the UTY protein.
H-Y Peptide (WMHHNMDLI): A different sequence from the same UTY protein.
Uniqueness: Uty HY Peptide (246-254) is unique due to its specific sequence and its role as a male-specific transplantation antigen. Its ability to elicit a strong immune response makes it valuable in immunological research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C53H77N15O13S2 |
|---|---|
Molekulargewicht |
1196.4 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
InChI-Schlüssel |
ALZLIBXXKTXIBL-MZOCXHFISA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
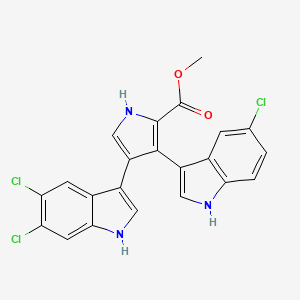
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
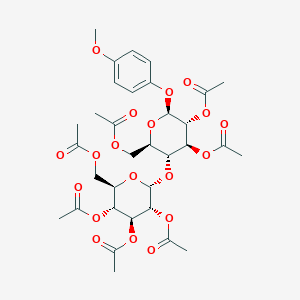
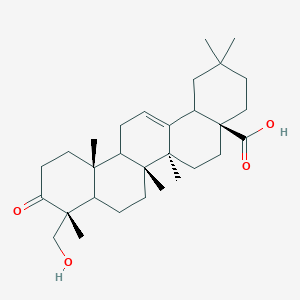
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
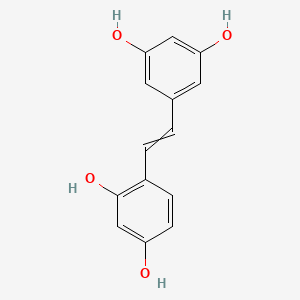

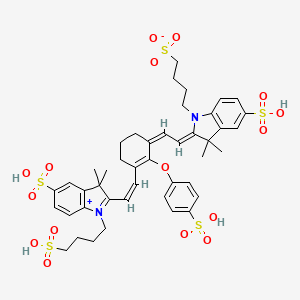
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
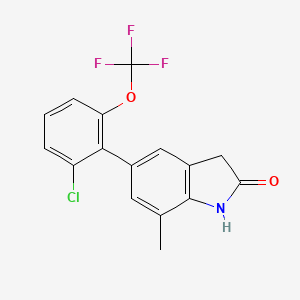
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

